2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one typically involves the reaction of 6-ethoxy-4-methylquinazoline with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-5-one
- 2-[(4-ethoxy-6-methylquinazolin-2-yl)amino]-1H-imidazol-5-ol
- 2-(methyl(quinazolin-4-yl)amino)acetic acid
Uniqueness
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one stands out due to its unique combination of a quinazoline and pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6012-01-7 |
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Molecular Formula |
C15H17N5O2 |
Molecular Weight |
299.33 g/mol |
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H17N5O2/c1-3-22-10-4-5-12-11(8-10)9(2)17-15(18-12)20-14-16-7-6-13(21)19-14/h4-5,8H,3,6-7H2,1-2H3,(H2,16,17,18,19,20,21) |
InChI Key |
BAYCGYMQYBKELE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCCC(=O)N3)C |
Origin of Product |
United States |
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